![molecular formula C16H13ClFNO4 B5540758 methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate](/img/structure/B5540758.png)

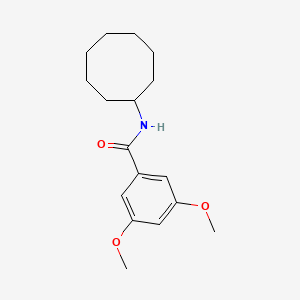

methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

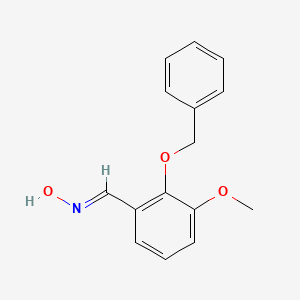

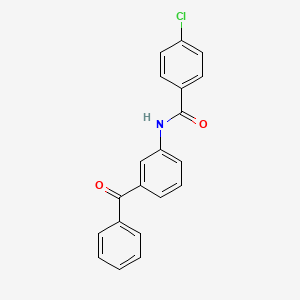

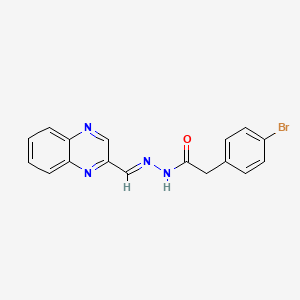

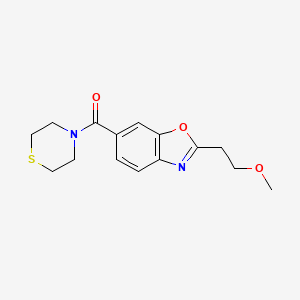

The synthesis of related compounds often involves multiple steps, including O-methylation, Schiff reactions, and other specific chemical transformations. For example, the synthesis of a related compound involved O-methylation with [11C]iodomethane and a subsequent Schiff reaction, demonstrating the complexity and precision required in synthesizing such compounds (F. Vos & G. Slegers, 1994).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography. For instance, structural analyses have been performed to understand the molecular configuration and interactions within similar compounds, providing insights into their chemical behavior (D. Yang et al., 1997).

Chemical Reactions and Properties

The chemical reactivity and interactions of such compounds with other substances are of significant interest. For example, studies have explored the reactivity of related compounds in the context of their potential as receptor agonists or antagonists, shedding light on their chemical properties and potential applications (D. Yang et al., 1997).

Aplicaciones Científicas De Investigación

Synthesis and Radioligand Potential

A study presented a synthesis procedure for a compound potentially useful as a radioligand for GABA receptors in the brain, highlighting the intricate steps involved in producing chemically and radiochemically pure preparations (Vos & Slegers, 1994).

Antimicrobial Activities

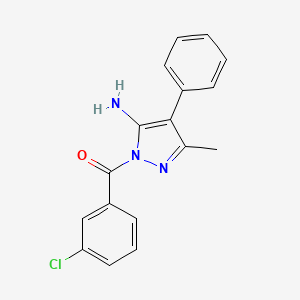

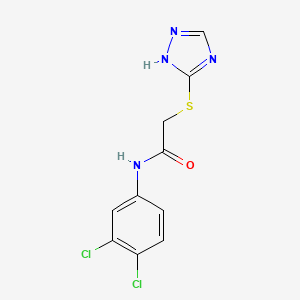

Research on 1,2,4-triazole derivatives, synthesized from various ester ethoxycarbonylhydrazones, demonstrated good or moderate antimicrobial activities against several microorganisms, showcasing the potential of such compounds in combating infections (Bektaş et al., 2010).

Fluorescent Sensor for Metal Ions

A fluorogenic chemosensor based on o-aminophenol exhibited high selectivity and sensitivity toward Al3+ ions, indicating its utility in detecting aluminum in biological samples such as human cervical HeLa cancer cell lines (Ye et al., 2014).

Antitumor and Antimicrobial Derivatives

New compounds derived from marine endophytic fungi showed moderate antitumor and antimicrobial activity, underlining the potential of natural sources in drug discovery (Xia et al., 2011).

Enzymatic Activity Studies

Investigations into O-demethylase activity in enzymes from Sporomusa ovata highlighted a broad substrate specificity, including the ability to cleave O-methyl ether linkages under anaerobic conditions, which could have implications for understanding and manipulating microbial metabolism (Stupperich et al., 1996).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO4/c1-22-14-8-13(12(17)7-11(14)16(21)23-2)19-15(20)9-3-5-10(18)6-4-9/h3-8H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXULBXDVMDBKIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)

![5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)

![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B5540688.png)

![2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)

![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol](/img/structure/B5540753.png)